molecular formula C10H16O2 B13956618 2-(2-Oxopropyl)cycloheptanone CAS No. 61154-45-8

2-(2-Oxopropyl)cycloheptanone

Cat. No.: B13956618
CAS No.: 61154-45-8
M. Wt: 168.23 g/mol
InChI Key: UJSZNPKZSFYPBL-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)cycloheptanone: is an organic compound with the molecular formula C₁₀H₁₆O₂ It is a cyclic ketone with a seven-membered ring structure, featuring a ketone functional group at the second position and an oxopropyl group at the second position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)cycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with an appropriate reagent to introduce the oxopropyl group. For instance, the reaction of cycloheptanone with a halogenated propyl compound under basic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)cycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-(2-Hydroxypropyl)cycloheptanone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Oxopropyl)cycloheptanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of different products, depending on the specific enzymes and conditions involved .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A cyclic ketone with a seven-membered ring but without the oxopropyl group.

    2-Acetonyl-cycloheptanone: Similar structure but with different substituents.

    2-(2-Hydroxypropyl)cycloheptanone: The reduced form of 2-(2-Oxopropyl)cycloheptanone.

Uniqueness

The presence of both the ketone and oxopropyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(2-oxopropyl)cycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(11)7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSZNPKZSFYPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337136
Record name Cycloheptanone, 2-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61154-45-8
Record name Cycloheptanone, 2-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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